2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, also known by its International Union of Pure and Applied Chemistry name 1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane, is a chemical compound with the molecular formula and a molecular weight of approximately 253.38 g/mol . It is classified as a halogenated organic compound, specifically an impurity associated with anesthetic agents like isoflurane . Its Chemical Abstracts Service number is 32778-09-9.
The synthesis of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves halogenation reactions. A common method includes the reaction of trifluoroethanol with chlorodifluoromethyl chloride under specific conditions that favor the substitution of chlorine atoms. The reaction parameters such as temperature, pressure, and the presence of catalysts significantly influence the yield and purity of the product .
For instance, one method may involve:
The molecular structure of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane consists of a central carbon atom bonded to three halogen atoms (two chlorine and one fluorine) and an ether functional group (-O-) connected to another carbon bearing two fluorine atoms.
Key structural features include:
FC(F)(F)C(Cl)(Cl)OC(F)(F)Cl
, which encapsulates its structure in a linear format .TZZWXBLENLGFDD-UHFFFAOYSA-N
, which provides a unique identifier for database searches .The chemical reactions involving 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane primarily include nucleophilic substitutions where the halogen atoms can be replaced by various nucleophiles.
Notable reactions include:
The mechanism of action for 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane primarily relates to its role as an impurity in anesthetic formulations. It acts through modulation of ion channels in neuronal membranes, influencing neurotransmitter release and synaptic transmission.
Key aspects include:
The physical and chemical properties of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane are crucial for its application in pharmaceuticals:
The primary application of 2-chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane lies within the pharmaceutical industry as an impurity in anesthetic agents. Its presence must be monitored due to potential effects on drug efficacy and safety.
Additional applications may include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4